Isomenthol

Catalog No.
S3703262
CAS No.
20752-33-4
M.F
C10H20O
M. Wt
156.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isomenthol

CAS Number

20752-33-4

Product Name

Isomenthol

IUPAC Name

(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexan-1-ol

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

InChI

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9-,10+/m0/s1

InChI Key

NOOLISFMXDJSKH-LPEHRKFASA-N

SMILES

CC1CCC(C(C1)O)C(C)C

solubility

Practically insoluble to insoluble
Sparingly soluble (in ethanol)

Canonical SMILES

CC1CCC(C(C1)O)C(C)C

Isomeric SMILES

C[C@H]1CC[C@H]([C@@H](C1)O)C(C)C

The exact mass of the compound Isomenthol is 156.151415257 g/mol and the complexity rating of the compound is 120. The solubility of this chemical has been described as practically insoluble to insolublesparingly soluble (in ethanol). Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Isomenthol (CAS 20752-33-4), specifically the (-)-isomenthol stereoisomer, is a critical diastereomer of menthol characterized by its distinct (1R,2S,5S) stereocenter configuration. While L-menthol is globally procured as a bulk chiral auxiliary and flavoring agent, isomenthol is primarily targeted by pharmaceutical and analytical buyers as a high-value reference standard and process impurity marker [1]. In the asymmetric synthesis of nucleoside reverse transcriptase inhibitors (NRTIs) such as Emtricitabine and Lamivudine, the stereochemical purity of the menthol-derived chiral auxiliary directly dictates the diastereomeric excess of the final active pharmaceutical ingredient (API) [2]. Consequently, procuring exact isomenthol standards is essential for validating chiral separation methods, calculating thermodynamic isomerization penalties, and ensuring regulatory compliance in API impurity profiling.

Generic menthol mixtures or isolated L-menthol cannot substitute for isomenthol in analytical calibration or impurity tracking. Because isomenthol differs only in the spatial orientation of its hydroxyl and isopropyl groups, it co-elutes with other menthol diastereomers on standard non-polar gas chromatography (GC) columns, masking potential contamination [1]. When used as a chiral auxiliary, the altered steric bulk of isomenthol completely shifts the stereochemical trajectory of N-glycosylation reactions, leading to the formation of specific, unwanted API diastereomers (e.g., Emtricitabine Impurity 9) rather than the desired (2R,5S)-oxathiolane intermediate [2]. Therefore, precise quantification of auxiliary purity and downstream API compliance strictly requires the exact isomenthol standard to establish accurate relative retention times on chiral stationary phases .

Chromatographic Resolution on Chiral Stationary Phases

In standardized pharmacopeial GC assays using specialized temperature-ramped columns, isomenthol exhibits distinct retention behavior compared to the L-menthol baseline. While L-menthol serves as the reference peak, isomenthol displays a delayed elution profile, allowing for baseline resolution and precise quantification of trace contamination in synthetic menthol batches .

Evidence DimensionRelative Retention Time (RRT) in GC
Target Compound DataRRT = 1.08
Comparator Or BaselineL-Menthol (RRT = 1.00)
Quantified Difference8% shift in relative retention time
ConditionsPharmacopeial GC method with internal standard calibration (temperature ramp 60°C to 110°C)

Reliable chromatographic separation is mandatory for quality control laboratories to quantify isomenthol impurities below the strict 0.5% limit in synthetic menthol batches.

Thermodynamic Stability and Isomerization Equilibrium

During the industrial synthesis of menthol via the Meerwein-Ponndorf-Verley reduction or sodium mentholate isomerization, the thermodynamic stability of the isomers dictates the final batch composition. Isomenthol is energetically less favorable than menthol due to the axial positioning of its substituents, resulting in a significantly lower equilibrium concentration [1].

Evidence DimensionEquilibrium composition during high-temperature isomerization
Target Compound Data16–17% isomenthol at equilibrium
Comparator Or BaselineMenthol (74–75% at equilibrium)
Quantified Difference~58 percentage point lower equilibrium concentration (driven by a 0.5–0.6 kcal/mol free energy penalty for the axial hydroxyl group)
ConditionsSodium mentholate isomerization at 200°C

This thermodynamic data allows process chemists to optimize reaction temperatures and catalyst selection to suppress isomenthol formation during bulk chiral auxiliary manufacturing.

Impact on Diastereomeric Impurity Formation in NRTI Synthesis

In the synthesis of Emtricitabine, L-menthol is esterified to form a chiral auxiliary that directs the stereoselective addition of the pyrimidine base. If (-)-isomenthol is present as a precursor impurity, its distinct steric environment fails to induce the correct (2R,5S) stereochemistry, resulting in the stoichiometric formation of Emtricitabine Impurity 9 during the auxiliary cleavage step [1].

Evidence DimensionStereochemical outcome of N-glycosylation
Target Compound DataYields Emtricitabine Impurity 9 (diastereomeric byproduct)
Comparator Or BaselineL-Menthol (Yields the desired (2R,5S)-Emtricitabine intermediate)
Quantified Difference100% divergence in the stereochemical configuration of the resulting oxathiolane product
ConditionsAsymmetric coupling of silylated 5-fluorocytosine with menthyl-protected oxathiolane intermediates

Procuring the exact isomenthol standard is legally and technically required for Abbreviated New Drug Application (ANDA) filings to track and validate the removal of Emtricitabine Impurity 9.

Analytical Reference Standard for API Impurity Profiling

Isomenthol is directly utilized as a certified reference material to quantify Emtricitabine Impurity 9 and other diastereomeric byproducts in the commercial production of antiviral drugs. Its use ensures that the final API meets stringent regulatory thresholds for chiral purity [1].

System Suitability Testing for Chiral Chromatography

Due to its structural similarity to L-menthol, isomenthol is procured by analytical laboratories to calibrate tandem chiral GC columns (e.g., cyclodextrin-based phases). It serves as a critical marker to verify baseline resolution and calculate tailing factors during method validation .

Optimization of Asymmetric Synthesis Routes

Process chemists procure isomenthol to study the thermodynamic penalties and steric effects of chiral auxiliaries. By mapping the isomerization equilibrium and free energy differences, researchers can refine catalyst selection and reaction conditions to maximize the yield of the desired L-menthol enantiomer [2].

Physical Description

Solid/cool minty aroma

XLogP3

3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

156.151415257 g/mol

Monoisotopic Mass

156.151415257 g/mol

Heavy Atom Count

11

UNII

Y73A3UB774

Wikipedia

(-)-isomenthol

Use Classification

FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5S)-rel-: ACTIVE

Dates

Last modified: 08-20-2023

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